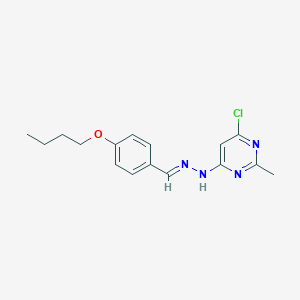
ethyl 1-(3-cyclohexylpropanoyl)-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(3-cyclohexylpropanoyl)-4-piperidinecarboxylate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of piperidinecarboxylates and has been found to have interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of ethyl 1-(3-cyclohexylpropanoyl)-4-piperidinecarboxylate involves its binding to the sigma-1 receptor. This receptor is involved in the regulation of various cellular functions, including calcium signaling, cell survival, and neurotransmitter release. By binding to this receptor, ethyl 1-(3-cyclohexylpropanoyl)-4-piperidinecarboxylate can modulate these functions and have an effect on various physiological processes.
Biochemical and Physiological Effects:
Ethyl 1-(3-cyclohexylpropanoyl)-4-piperidinecarboxylate has been found to have various biochemical and physiological effects. It has been shown to modulate calcium signaling and have an effect on neurotransmitter release. It has also been found to have an effect on cell survival and apoptosis. These effects make it a potential candidate for the development of drugs for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ethyl 1-(3-cyclohexylpropanoyl)-4-piperidinecarboxylate is its affinity for the sigma-1 receptor. This makes it a potential candidate for the development of drugs for the treatment of neurological disorders. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain lab experiments.
Orientations Futures
There are several future directions for research on ethyl 1-(3-cyclohexylpropanoyl)-4-piperidinecarboxylate. One area of research is the development of drugs for the treatment of neurological disorders. Another area of research is the study of the compound's effects on other physiological processes, such as inflammation and immune response. Additionally, further research is needed to optimize the synthesis method of this compound and improve its solubility in water. Overall, ethyl 1-(3-cyclohexylpropanoyl)-4-piperidinecarboxylate has shown promise as a compound with potential applications in scientific research and drug development.
Méthodes De Synthèse
The synthesis method of ethyl 1-(3-cyclohexylpropanoyl)-4-piperidinecarboxylate involves the reaction of cyclohexylmagnesium bromide with ethyl 4-piperidinecarboxylate in the presence of a catalytic amount of copper(I) iodide. The resulting product is then treated with propanoyl chloride to obtain the final compound. This method has been found to be efficient and yields the compound in good purity.
Applications De Recherche Scientifique
Ethyl 1-(3-cyclohexylpropanoyl)-4-piperidinecarboxylate has been studied for its potential applications in scientific research. It has been found to have interesting properties that make it suitable for use in various fields of research. One of the main applications of this compound is in the study of neurological disorders. It has been found to have an affinity for the sigma-1 receptor, which is involved in the regulation of various neurological functions. This makes it a potential candidate for the development of drugs for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
ethyl 1-(3-cyclohexylpropanoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO3/c1-2-21-17(20)15-10-12-18(13-11-15)16(19)9-8-14-6-4-3-5-7-14/h14-15H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNCBKMOHQLOIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-cyclohexylpropanoyl)-4-piperidinecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide](/img/structure/B5788702.png)



![1-(4-fluorobenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5788740.png)



amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5788776.png)
![5-{[(4-methoxyphenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5788785.png)


![N'-[(3,5-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5788798.png)
![ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5788811.png)